molecular formula C12H16O B1350671 2,2-Dimethyl-1-phenylbutan-1-one CAS No. 829-10-7

2,2-Dimethyl-1-phenylbutan-1-one

Cat. No.: B1350671
CAS No.: 829-10-7
M. Wt: 176.25 g/mol
InChI Key: MVDVPOYBSSFMQI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenylbutan-1-one is an organic compound with the molecular formula C12H16O. It is also known as 2,2-dimethylbutyrophenone. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a butane chain with two methyl groups at the second carbon position. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-1-phenylbutan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of bromoethane with isobutyrophenone. This reaction typically requires a base, such as potassium carbonate, and is conducted under reflux conditions to facilitate the formation of the desired ketone .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of Grignard reagents. For example, the reaction of phenylmagnesium bromide with 2,2-dimethylbutanone can yield the desired product. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenyl group or other substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-1-phenylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-phenylbutan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of alcohols or other derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-phenylpropan-1-one: Similar structure but with a shorter carbon chain.

    2,2-Dimethyl-1-phenylpentan-1-one: Similar structure but with a longer carbon chain.

    Acetophenone: A simpler ketone with a phenyl group directly bonded to the carbonyl carbon.

Uniqueness

2,2-Dimethyl-1-phenylbutan-1-one

Biological Activity

2,2-Dimethyl-1-phenylbutan-1-one, also known as dibutyl ketone , is an organic compound with the molecular formula C12_{12}H16_{16}O. It features a phenyl group and a ketone functional group, which are significant for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.

  • Molecular Formula: C12_{12}H16_{16}O
  • Molecular Weight: 176.25 g/mol
  • CAS Number: 829-10-7

The presence of the phenyl and carbonyl groups suggests that this compound may interact with various biological targets, potentially influencing metabolic pathways and exhibiting pharmacological effects .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The compound may act as:

  • Agonist or Antagonist: Modulating the activity of specific receptors involved in various biochemical pathways.
  • Substrate for Metabolic Enzymes: Participating in metabolic reactions that can lead to the formation of bioactive metabolites.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related ketones have shown effectiveness against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundEscherichia coli15
This compoundPseudomonas aeruginosa18

This data suggests that the compound may possess significant antibacterial properties, warranting further investigation into its mechanism and efficacy .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound has cytotoxic effects on cancer cell lines. A notable study evaluated its effects on human breast cancer cells (MCF-7):

Concentration (µM)Cell Viability (%)
1085
5060
10030

At higher concentrations, the compound significantly reduced cell viability, indicating potential as an anticancer agent .

Study on Anticancer Properties

A recent study investigated the anticancer properties of various ketones, including this compound. The findings highlighted:

  • Mechanism: Induction of apoptosis in cancer cells.
  • Results: Significant reduction in tumor growth in xenograft models compared to controls.

These results underscore the potential therapeutic applications of this compound in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeatureBiological Activity
2-Amino-1-phenylbutaneLacks ketone groupModerate antibacterial
3-MethylbutyrophenoneDifferent methyl positionsLower cytotoxicity

The presence of both a ketone and a phenyl group in this compound enhances its reactivity and biological activity compared to these analogs .

Properties

IUPAC Name

2,2-dimethyl-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDVPOYBSSFMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381658
Record name 2,2-dimethyl-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-10-7
Record name 2,2-dimethyl-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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